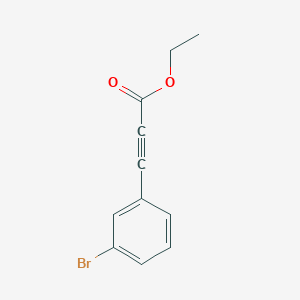
ethyl 3-(3-bromophenyl)propiolate
描述
ethyl 3-(3-bromophenyl)propiolate is an organic compound with the molecular formula C11H9BrO2 It is a derivative of ethyl prop-2-ynoate, where a bromophenyl group is attached to the third carbon of the prop-2-ynoate chain
准备方法
Synthetic Routes and Reaction Conditions
ethyl 3-(3-bromophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-ynoate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 3-(3-bromophenyl)prop-2-ynoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
ethyl 3-(3-bromophenyl)propiolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Various substituted phenylprop-2-ynoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
科学研究应用
ethyl 3-(3-bromophenyl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-ynoate moiety can participate in covalent interactions or undergo metabolic transformations.
相似化合物的比较
ethyl 3-(3-bromophenyl)propiolate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)prop-2-ynoate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(3-chlorophenyl)prop-2-ynoate: Chlorine atom instead of bromine.
Ethyl 3-(3-methylphenyl)prop-2-ynoate: Methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H9BrO2 |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
ethyl 3-(3-bromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 |
InChI 键 |
BIQLGUPFBOIPRG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
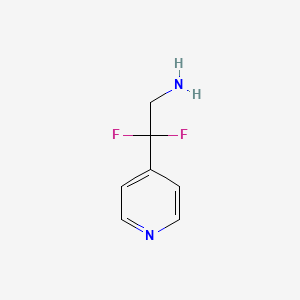
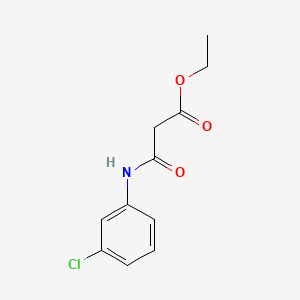
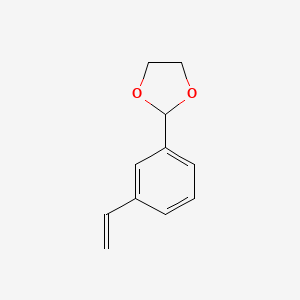
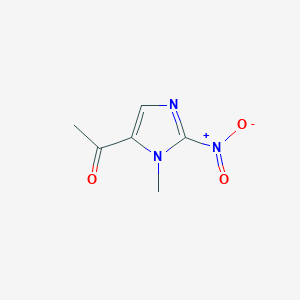
![Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate](/img/structure/B8690552.png)

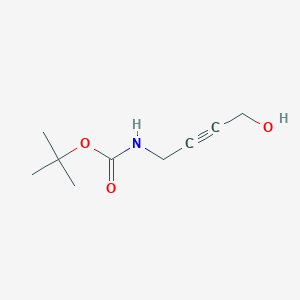
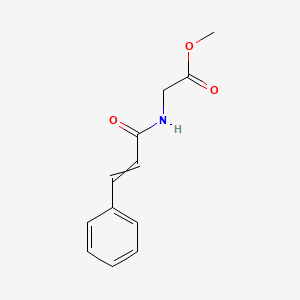
![5-[(3-Chlorophenyl)ethynyl]-2-methyl-1H-imidazole](/img/structure/B8690578.png)
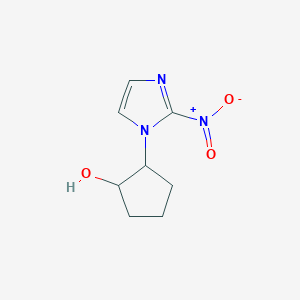
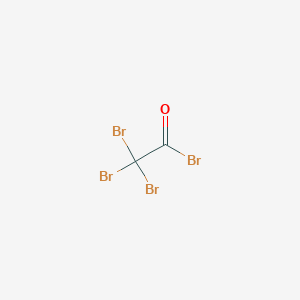
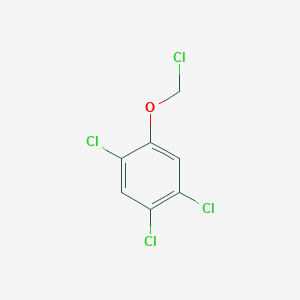
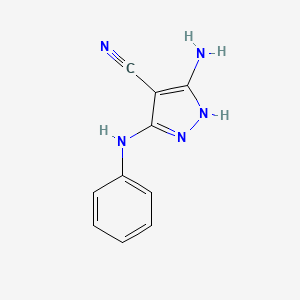
![1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone](/img/structure/B8690609.png)
